molecular formula C15H12N4O3 B2898940 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea CAS No. 2034548-60-0

1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea

Cat. No.: B2898940
CAS No.: 2034548-60-0
M. Wt: 296.286
InChI Key: OWBVGCRENSGQCO-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea is a complex organic compound that features a benzodioxole ring and a pyrazolopyridine moiety connected via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . The compound binds to tubulin, inhibiting its polymerization and leading to mitotic blockade.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea is unique due to its dual aromatic systems and urea linkage, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(17-10-1-2-13-14(8-10)22-9-21-13)18-11-4-6-19-12(7-11)3-5-16-19/h1-8H,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVGCRENSGQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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